molecular formula C44H49N5O7Si B15286862 n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine

n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine

Cat. No.: B15286862
M. Wt: 788.0 g/mol
InChI Key: DAZIGOPASNJPCJ-UHFFFAOYSA-N
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Description

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine (CAS 81265-93-2) is a protected adenosine derivative critical in solid-phase oligonucleotide synthesis. Its molecular formula is C₄₄H₄₉N₅O₇Si, with a molar mass of 787.97 g/mol . The compound features three key modifications:

  • N6-Benzoyl: Protects the exocyclic amine of adenine, preventing undesired side reactions during synthesis.
  • 2'-O-TBDMS (tert-butyldimethylsilyl): Stabilizes the ribose 2'-OH group, essential for RNA oligonucleotide synthesis, by preventing premature cleavage.
  • 5'-O-DMT (4,4'-dimethoxytrityl): Acts as a temporary protecting group, enabling stepwise elongation in the 3’→5’ direction during phosphoramidite-based synthesis .

This compound is primarily utilized in synthesizing cyclic di-AMP, a bacterial second messenger, and other RNA analogs requiring high regioselectivity and stability . Its phosphoramidite form (3'-CE phosphoramidite) ensures efficient coupling in automated synthesizers, with applications spanning gene therapy, molecular diagnostics, and drug discovery .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGOPASNJPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49N5O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of RNA phosphoramidites and RNA CPG, similar to DNA synthesis . The process typically includes the following steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a dimethoxytrityl (DMT) group.

    Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group.

    Introduction of the benzoyl (Bz) group: The amino group of adenosine is protected using a benzoyl (Bz) group.

    Phosphoramidite synthesis: The protected adenosine is then converted into a phosphoramidite, which is used in the solid-phase synthesis of oligonucleotides.

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-quality RNA phosphoramidites to ensure low failure rates and high biological activity of the synthesis products . Consistent lot-to-lot purity and performance are crucial for industrial production.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes sequential deprotection to remove its tert-butyldimethylsilyl (TBS), dimethoxytrityl (DMT), and benzoyl (Bz) groups under controlled conditions :

  • TBS Removal : Achieved using fluoride-based reagents (e.g., TBAF or HF-pyridine) in tetrahydrofuran (THF) at 0–25°C. This step selectively cleaves the 2′-O-TBS group with >95% efficiency .

  • DMT Cleavage : Conducted under mild acidic conditions (3% dichloroacetic acid in dichloromethane), preserving the benzoyl-protected adenine.

  • Benzoyl Deprotection : Requires concentrated ammonium hydroxide (28–30% NH₃) at 55°C for 8–12 hours, yielding free adenosine derivatives.

Key Data:

Reaction TypeReagentConditionsYieldSelectivity
TBS RemovalTBAF0°C, 2 hr98%2′:3′ = 99:1
DMT CleavageDCART, 5 min>99%N/A

Phosphoramidite Coupling

The 3′-hydroxyl group participates in phosphoramidite coupling for oligonucleotide chain elongation :

  • Reagents : 2-cyanoethyl tetraisopropylphosphorodiamidite and 1H-tetrazole (activator).

  • Conditions : Anhydrous acetonitrile, 25°C, 5–10 minutes.

  • Efficiency : Coupling yields exceed 99% per cycle in automated synthesizers .

Mechanism:

  • Activation of phosphoramidite by tetrazole forms a reactive intermediate.

  • Nucleophilic attack by the 3′-OH group forms a phosphite triester bond.

  • Oxidation with iodine/water stabilizes the phosphate backbone.

Silylation and Protection Strategies

The 2′-O-TBS group is introduced via organocatalytic silylation, a method developed to bypass traditional multi-step protection :

  • Catalyst : Cyclopentyl-derived oxazolidinone (10–20 mol%).

  • Reagents : TBSCl, DIPEA, DIPEA-HCl in THF.

  • Selectivity : Achieves 98:2 selectivity for 2′- over 3′-silylation .

Comparison of Silylation Methods:

MethodCatalystTime (hr)Selectivity (2′:3′)Yield
Organocatalytic Oxazolidinone498:292%
ConventionalNone2460:4075%

Oxidation and Side Reactions

During oligonucleotide synthesis, the phosphite triester intermediate is oxidized to phosphate:

  • Oxidizing Agents : Iodine/water (standard) or tert-butyl hydroperoxide (for sensitive sequences).

  • Side Reactions :

    • Cyanoethyl Elimination : Occurs at high temperatures (>40°C), mitigated by using fresh reagents.

    • Trityl Loss : Premature DMT cleavage in acidic conditions requires strict pH control.

Stability Under Synthetic Conditions

The compound demonstrates stability in key reactions but degrades under specific stressors:

  • Thermal Stability : Stable ≤40°C; degradation observed at 60°C (5% over 24 hr).

  • Acid Sensitivity : TBS and DMT groups tolerate brief exposure to pH 2–3 but hydrolyze at pH <1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name Key Modifications Molecular Formula Molar Mass (g/mol) CAS No. Primary Applications References
N6-Benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine 2'-O-TBDMS, 5'-O-DMT, N6-benzoyl C₄₄H₄₉N₅O₇Si 787.97 81265-93-2 RNA oligonucleotide synthesis (cyclic di-AMP, therapeutic RNA)
N6-Benzoyl-2'-O-benzyl-5'-O-DMT-adenosine 2'-O-benzyl (instead of TBDMS) C₁₈H₁₇N₅O₅ 383.36 209968-94-5 Adenosine receptor agonist (tumors, cardiovascular/neurodegenerative research)
N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite 2'-deoxyribose (DNA backbone) C₄₇H₅₂N₇O₇P 857.93 98796-53-3 DNA oligonucleotide synthesis (antisense therapies, CRISPR guides)
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 2'-O-methyl (enhances nuclease resistance) C₃₉H₅₄N₇O₆PSi 775.97 110764-72-2 Stabilized antisense oligonucleotides (e.g., siRNA, aptamers)
N6-Isopentenyl-5'-O-DMT-2'-O-TBDMS-adenosine N6-isopentenyl (mimics cytokinin hormones) Not provided Not provided Not provided Plant biology research (cytokinin signaling), nucleotide analog studies
N6-Benzoyl-2'-O-(2-methoxyethyl)-5'-O-DMT-adenosine 3'-CE phosphoramidite 2'-O-(2-methoxyethyl) (improves binding affinity) Not provided Not provided 251647-53-7 Therapeutic oligonucleotides (enhanced hybridization and pharmacokinetics)
N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 7-deaza modification (reduces oxidation) C₂₃H₃₁N₅O₅Si 485.61 69504-07-0 Metabolic-stable nucleoside analogs (oncology, antiviral therapies)

Key Comparative Insights:

Protecting Group Variations :

  • 2'-O-TBDMS (target compound) vs. 2'-O-benzyl or 2'-O-methyl : TBDMS offers superior steric protection for RNA synthesis, while methyl or methoxyethyl groups enhance stability and hybridization in therapeutic oligonucleotides .
  • 5'-O-DMT : Universally used for temporary protection across analogs, enabling sequential synthesis .

Sugar Backbone :

  • The 2'-deoxy variant (DNA) lacks the 2'-OH group, making it unsuitable for RNA but critical for DNA-based applications like CRISPR .

Functional Modifications :

  • N6-Isopentenyl : Mimics natural cytokinins, expanding utility in plant biochemistry .
  • 7-Deaza : Reduces susceptibility to oxidative damage, advantageous in long-circulating therapeutics .

Synthetic Efficiency :

  • Phosphoramidite derivatives (e.g., 3'-CE phosphoramidites) dominate automated synthesis due to high coupling efficiency (>98%) and compatibility with industrial-scale production .

Biological Activity

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine (commonly referred to as N6-Bz-DMT-A) is a synthetic nucleoside derivative of adenosine, characterized by its unique structural modifications that enhance its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and molecular biology, due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

N6-Bz-DMT-A has the following chemical formula: C44H49N5O7Si, with a molecular weight of 788.0 g/mol. The structure features several protective groups that confer stability and specificity in biological interactions.

N6-Bz-DMT-A exhibits a range of biological activities primarily through its interaction with nucleic acid structures and proteins. The compound has been shown to:

  • Inhibit Viral Replication : It interferes with DNA synthesis and repair mechanisms essential for viral reproduction, making it a candidate for antiviral therapy .
  • Induce Apoptosis : In vitro studies demonstrate that N6-Bz-DMT-A can trigger programmed cell death in tumor cells, suggesting its potential as an anticancer agent .
  • Engage with Protein Targets : The compound's modifications allow it to bind selectively to various protein targets, influencing signaling pathways associated with cell proliferation and survival .

Antiviral Activity

A study evaluating the antiviral properties of N6-Bz-DMT-A revealed significant inhibition of viral replication in cultured cells. The compound was tested against several viruses, showing a dose-dependent response in reducing viral loads.

Anticancer Properties

In cancer research, N6-Bz-DMT-A demonstrated cytotoxic effects on multiple cancer cell lines. The MTT assay indicated a substantial reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. Notably, the compound induced apoptosis as evidenced by increased annexin V staining in treated cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N6-Bz-DMT-A, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
DMT-2’-O-TBDMS-A(Bz)-CE-PhosphoramiditeSimilar protective groupsUsed in oligonucleotide synthesis
3'-Azido-N6-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosineAzido group for enhanced reactivityAntiviral and anticancer activity

The modifications present in N6-Bz-DMT-A provide it with distinct advantages in terms of stability and biological efficacy compared to these related compounds.

Research Findings

Recent studies have highlighted the potential applications of N6-Bz-DMT-A in drug design and therapeutic contexts. Its ability to modulate biological pathways positions it as a promising candidate for further research.

Key Findings

  • Cytotoxicity : Demonstrated significant cytotoxicity against various cancer cell lines.
  • Viral Inhibition : Effective against multiple viral strains through interference with nucleic acid synthesis.
  • Protein Interaction : Engages with specific protein targets that regulate critical cellular processes.

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) protecting groups in the synthesis of n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine?

  • Answer: The TBDMS group at the 2'-OH position protects the hydroxyl during solid-phase oligonucleotide synthesis, preventing undesired side reactions. The 5'-O-DMT group acts as a transient protecting group, enabling stepwise elongation. The DMT group is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) prior to each coupling step, while the TBDMS group remains intact until final deprotection using fluoride-based reagents (e.g., tetrabutylammonium fluoride) .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound after synthesis?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥97% purity threshold) is critical for assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) to verify benzoyl proton signals (~7.5–8.0 ppm) and TBDMS methyl groups (~0.1–0.3 ppm). Mass spectrometry (MS) validates the molecular weight (C23_{23}H31_{31}N5_5O5_5Si, MW 485.61) via exact mass matching .

Q. How should researchers handle and store this compound to ensure stability during oligonucleotide synthesis?

  • Answer: Store the compound in anhydrous, inert conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the phosphoramidite moiety. Prior to use, dissolve in dry acetonitrile or dichloromethane to minimize moisture exposure. Regularly validate solvent purity via Karl Fischer titration to maintain coupling efficiency .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating this compound into oligonucleotide sequences?

  • Answer: Optimize activation conditions by adjusting the molar ratio of the activator (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole) to the phosphoramidite. Pre-activation times (3–5 minutes) and coupling times (60–180 seconds) should be systematically tested. Additionally, monitor the quality of the detritylation step, as incomplete DMT removal can sterically hinder subsequent couplings .

Q. What strategies are effective in resolving contradictory data regarding the stability of the TBDMS group under different deprotection conditions?

  • Answer: Conduct kinetic studies using 19^{19}F NMR to track fluoride-mediated cleavage rates of TBDMS under varying conditions (e.g., temperature, solvent composition). Compare deprotection efficiency in the presence of competing functional groups (e.g., benzoyl-protected exocyclic amines). Use orthogonal protecting groups (e.g., 2'-O-MOE) in parallel syntheses to isolate variables contributing to instability .

Q. How can researchers design experiments to evaluate the impact of the N6-benzoyl modification on oligonucleotide duplex stability?

  • Answer: Perform thermal denaturation assays (UV melting curves) to measure TmT_m values of modified vs. unmodified duplexes. Pair with molecular dynamics simulations to analyze steric effects and base-pairing dynamics. Use circular dichroism (CD) spectroscopy to assess helical conformation changes. Compare results with adenosine derivatives lacking the benzoyl group to isolate its contribution .

Q. What methodologies are recommended for analyzing byproducts formed during the synthesis of this compound?

  • Answer: Employ LC-MS/MS to identify truncated sequences or depurination products. Use ion-pair reverse-phase chromatography to resolve hydrophobic impurities (e.g., incomplete DMT removal). For phosphoramidite degradation products, utilize 31^{31}P NMR to detect phosphate oxidation or hydrolysis .

Key Considerations for Experimental Design

  • Orthogonal Protection: Combine TBDMS with acid-labile DMT and base-labile benzoyl groups to enable sequential deprotection without side reactions .
  • Scale-Up Challenges: Optimize solvent volumes and reaction times to prevent aggregation during large-scale phosphoramidite synthesis .
  • Contradiction Analysis: When observing inconsistent coupling yields, cross-validate phosphoramidite activation efficiency via 31^{31}P NMR and HPLC retention times .

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